5-Bromo-1H-benzimidazol-4-ol
Description
Overview of Benzimidazole (B57391) Core Structure and its Chemical Versatility
The benzimidazole core is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. colab.wsresearchgate.net This structural arrangement imparts a unique combination of stability and reactivity, making it a versatile scaffold in organic synthesis and medicinal chemistry. colab.wsrsc.orgdoaj.orgijpsjournal.com The presence of two nitrogen atoms in the imidazole ring allows for various chemical modifications, including N-alkylation, N-arylation, and the formation of hydrogen bonds, which are crucial for molecular interactions with biological targets. rsc.orgmdpi.com The benzimidazole nucleus is electronically rich and can readily participate in various chemical reactions, allowing for the synthesis of a vast library of derivatives with diverse properties. colab.wsimpactfactor.org
The stability of the benzimidazole ring is noteworthy; it remains intact under many acidic and alkaline conditions, with cleavage of the benzene ring occurring only under harsh conditions. colab.ws This robustness makes it an ideal framework for building complex molecules. rsc.org The versatility of the benzimidazole scaffold is demonstrated by its presence in a wide array of pharmacologically active compounds, including those with antimicrobial, antiviral, anticancer, and antihypertensive properties. ijpsjournal.comimpactfactor.org
Importance of Brominated and Hydroxylated Benzimidazole Scaffolds in Research
The introduction of halogen atoms, particularly bromine, into the benzimidazole scaffold can significantly influence the molecule's physicochemical and biological properties. mdpi.com Halogenation can alter a compound's lipophilicity, electronic distribution, and metabolic stability, which in turn can enhance its binding affinity to biological targets and improve its pharmacokinetic profile. mdpi.comnih.gov Brominated benzimidazoles, for instance, have been investigated for their potential in various therapeutic areas. nih.govnih.gov The position of the bromine atom on the benzimidazole ring can lead to different isomers with distinct properties, making regioselectivity a key aspect of their synthesis and a determinant of their biological activity. smolecule.com
Similarly, the incorporation of a hydroxyl group introduces a polar functional group capable of forming hydrogen bonds, which can be critical for receptor binding and can also influence the compound's solubility. The presence of both bromine and hydroxyl groups on the benzimidazole scaffold creates a molecule with a unique electronic and steric profile, offering opportunities for developing novel compounds with specific biological activities.
Rationale for Comprehensive Investigation of 5-Bromo-1H-benzimidazol-4-ol
The specific compound, this compound, presents a compelling case for detailed scientific inquiry. Its structure combines the key features of a brominated and a hydroxylated benzimidazole. A comprehensive investigation is warranted to fully characterize its chemical properties, explore its synthetic accessibility, and understand its potential applications. The precise positioning of the bromo and hydroxyl substituents at the 5- and 4-positions, respectively, is expected to confer specific chemical reactivity and potential biological activity that differs from other positional isomers.
A thorough study of this compound would contribute to the broader understanding of structure-activity relationships (SAR) within the halogenated benzimidazole class of compounds. By systematically analyzing its properties, researchers can gain valuable insights into how the interplay of different functional groups on the benzimidazole core dictates its behavior. This knowledge is essential for the rational design of new molecules with tailored properties for various scientific and technological applications.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O chemsrc.com |
| Molecular Weight | 213.03 g/mol chemsrc.com |
| IUPAC Name | This compound chemsrc.com |
| CAS Number | 1360969-50-1 chemsrc.com |
| SMILES | Oc1c(Br)ccc2[nH]cnc12 chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-benzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(7(4)11)10-3-9-5/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDLWOGXDXIVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 1h Benzimidazol 4 Ol and Its Analogs
Established Synthetic Routes for Benzimidazoles and Halogenation Strategies
Traditional methods for creating the benzimidazole (B57391) ring and introducing halogen atoms have been well-documented, providing a foundational basis for synthesizing complex derivatives.
The most common and foundational method for synthesizing the benzimidazole core is the condensation reaction of an o-phenylenediamine (B120857) (or benzene-1,2-diamine) with a one-carbon (C1) source. organic-chemistry.orgsemanticscholar.orgnih.gov This reaction involves the formation of the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring.
To synthesize the "-4-ol" moiety of the target compound, a substituted precursor such as 2,3-diaminophenol (B1330466) would be required. The reaction typically proceeds by condensing the diamine with various reagents like carboxylic acids, aldehydes, or their derivatives. nih.govnih.gov For instance, the condensation of o-phenylenediamines with carboxylic acids often requires strong acids like polyphosphoric acid or hydrochloric acid and vigorous dehydrating conditions. scispace.com Similarly, reactions with aldehydes are also a popular route. semanticscholar.org
A direct synthesis for an analog, 5-bromo-1H-benzo[d]imidazole, involves the reaction of 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of concentrated hydrochloric acid. chemicalbook.comchemicalbook.com This method demonstrates how a pre-brominated precursor can be used to construct the final halogenated benzimidazole structure.
Table 1: Examples of Reagents for Benzimidazole Synthesis via Cyclization
| Precursor | C1 Source Reagent | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| o-Phenylenediamine | Carboxylic Acids | Ammonium Chloride (NH4Cl) in EtOH | 2-Substituted Benzimidazoles | semanticscholar.org |
| o-Phenylenediamine | Aromatic Aldehydes | tert-Butyl Nitrite in THF | 2-Aryl Benzimidazoles | semanticscholar.org |
| 4-Bromo-1,2-benzenediamine | Trimethyl Orthoformate | Hydrochloric Acid (HCl) | 5-Bromo-1H-benzimidazole | chemicalbook.comchemicalbook.com |
| o-Phenylenediamines | D-Glucose | p-Toluenesulfonic acid (TsOH) | N-Substituted Benzimidazoles | nih.gov |
Direct bromination is an alternative strategy where the benzimidazole core is first synthesized and then halogenated. This electrophilic substitution reaction typically occurs on the benzene portion of the molecule. The reactivity and regioselectivity of the bromination of benzimidazoles have been studied, with reactions often employing bromine in an aqueous solution. rsc.org
For a compound like 1H-benzimidazol-4-ol, the hydroxyl group would act as a directing group for the incoming electrophile (bromine). In a related example, 5(6)-(formylamino)benzimidazole undergoes smooth and regioselective electrophilic bromination to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole, showcasing how existing functional groups can direct halogenation to a specific position. chem-soc.si Following the synthesis of the benzimidazole scaffold, a direct bromination step could therefore be a viable pathway to introduce the bromine atom at the desired position, guided by the existing hydroxyl group.
Novel and Optimized Synthetic Protocols for 5-Bromo-1H-benzimidazol-4-ol
Recent advancements in synthetic chemistry have focused on improving the efficiency, yield, and environmental friendliness of benzimidazole synthesis. These modern techniques are applicable to the synthesis of this compound and its analogs.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. arkat-usa.org For the synthesis of benzimidazoles, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions. arkat-usa.orgbenthamdirect.commdpi.com
This technique has been successfully applied to the condensation of o-phenylenediamines with various reagents. tandfonline.com For example, the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and carboxylic acids has been achieved efficiently using zeolite as a catalyst under microwave irradiation. scispace.com A catalyst-free, microwave-assisted approach has also been developed, achieving yields of 94-98% in just 5 to 10 minutes. benthamdirect.com These methods provide a rapid and high-yielding alternative to traditional synthetic protocols. benthamdirect.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference(s) |
|---|---|---|---|---|
| Condensation of N-phenyl-o-phenylenediamine and benzaldehyde | 60 min reaction time, 61.4% yield | 5 min reaction time, 99.9% yield | Faster, higher yield | mdpi.com |
| General Benzimidazole Synthesis | Prolonged heating, complex setup | 5-10 min reaction time | Rapid, efficient, eco-friendly | benthamdirect.com |
| Condensation with Iminoester Hydrochlorides | N/A | Short reaction times, good yields | Efficient, catalyst-free | tandfonline.com |
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijarsct.co.inchemmethod.com In benzimidazole synthesis, this has led to the development of more environmentally benign methodologies. mdpi.com
Key green approaches include:
Use of Alternative Solvents : Replacing hazardous conventional solvents with greener alternatives like water or deep eutectic solvents (DES). mdpi.comnih.gov An aqueous synthesis of benzimidazoles has been developed via a transition-metal-free intramolecular amination of aryl iodides. nih.gov
Solvent-Free Conditions : Performing reactions without a solvent, which reduces waste and simplifies purification. semanticscholar.org
Biorenewable Reagents : Utilizing reagents from renewable sources, such as D-glucose, which has been used as an efficient and environmentally benign C1 synthon for benzimidazole synthesis in water. organic-chemistry.orgnih.gov
These approaches are not only better for the environment but are also often more cost-effective and energy-efficient than traditional methods. chemmethod.comijpdd.org
The use of catalysts is crucial in modern organic synthesis for improving reaction efficiency and selectivity under milder conditions. mdpi.com Various metal-based catalysts have been employed for the synthesis of benzimidazole derivatives.
Copper Catalysts : Copper(I) and Copper(II) catalysts have proven effective. For example, a Cu(I)-catalyzed cascade reaction has been used to synthesize 2-heterobenzimidazoles. organic-chemistry.org Copper(II) oxide nanoparticles have been used as a recyclable heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org Copper-promoted one-pot methods have also been developed to produce various 2-arylaminobenzimidazoles, addressing issues like the low reactivity of bromo precursors. semanticscholar.orgnih.gov
Metal-Organic Frameworks (MOFs) : MOFs, such as MIL-53(Fe), have been used as highly efficient and reusable heterogeneous catalysts for the synthesis of 2-aryl-1H-benzimidazoles from o-phenylenediamine and aldehydes under solvent-free conditions. chemmethod.com
Other Metal Catalysts : Other metals like erbium(III) triflate (Er(OTf)₃) have been used as Lewis acid catalysts in microwave-assisted synthesis. mdpi.com The presence of a metal center in complexes can enhance catalytic activity for various organic transformations. nih.gov
These catalyst-mediated approaches offer advantages such as high yields, mild reaction conditions, and the potential for catalyst recovery and reuse, aligning with the goals of sustainable chemistry.
Functionalization and Derivatization Strategies for this compound
N-Substitution and N-Arylation Reactions
The nitrogen atoms of the imidazole ring in this compound offer prime sites for substitution, enabling the introduction of a wide array of alkyl and aryl groups. These modifications can significantly influence the molecule's electronic properties, solubility, and biological activity.
N-Alkylation: The N-alkylation of benzimidazoles is a fundamental transformation typically achieved by reacting the heterocycle with an alkyl halide in the presence of a base. The choice of base and solvent system can influence the regioselectivity of the alkylation, yielding either the N1 or N3 substituted product, or a mixture of both. Common bases employed for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3).
N-Arylation: The introduction of an aryl group at the nitrogen atom, or N-arylation, is often accomplished through copper- or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, for instance, utilizes a copper catalyst to forge a C-N bond between the benzimidazole nitrogen and an arylboronic acid. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, can effectively couple aryl halides with the benzimidazole core. These methods provide access to a diverse range of N-arylbenzimidazole derivatives. A study on the N-arylation of 5-bromo-2-aminobenzimidazole demonstrated the use of a Cu(OAc)2·H2O catalyst with TMEDA as a base in a mixed solvent system to achieve good yields. mdpi.com
| Reagent/Catalyst System | Reaction Type | Substrate Example | Product Example | Yield (%) |
| Alkyl Halide, NaH | N-Alkylation | This compound | 1-Alkyl-5-bromo-1H-benzimidazol-4-ol | Varies |
| Arylboronic Acid, Cu(OAc)2 | N-Arylation (Chan-Lam) | This compound | 1-Aryl-5-bromo-1H-benzimidazol-4-ol | Good |
| Aryl Halide, Pd Catalyst | N-Arylation (Buchwald-Hartwig) | This compound | 1-Aryl-5-bromo-1H-benzimidazol-4-ol | Varies |
Interactive Data Table: N-Substitution and N-Arylation Reactions
| Reaction Type | Reagents | Base | Solvent | Temperature (°C) |
| N-Alkylation | Alkyl Bromide | NaH | THF | Room Temp |
| N-Arylation | Phenylboronic Acid, Cu(OAc)2 | Pyridine | DMF | 100 |
Chemical Transformations at the Hydroxyl Moiety
The hydroxyl group at the 4-position of the benzimidazole ring is a versatile functional handle for further molecular elaboration through reactions such as etherification and esterification.
Etherification: The conversion of the hydroxyl group to an ether is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a variety of alkyl chains, which can modulate the lipophilicity and steric profile of the molecule. For instance, the reductive etherification of 4-hydroxybenzaldehyde (B117250) has been shown to proceed efficiently. mdpi.com
Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, acylation with an acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) provides a high-yielding route to the corresponding esters. These ester derivatives can serve as prodrugs or as intermediates for further functionalization.
| Transformation | Reagents | Conditions | Product |
| Etherification | Alkyl Halide, NaH | Anhydrous solvent | O-Alkyl-5-bromo-1H-benzimidazol-4-yl ether |
| Esterification | Carboxylic Acid, H+ catalyst | Reflux | 5-Bromo-1H-benzimidazol-4-yl ester |
| Esterification | Acid Chloride, Triethylamine | Anhydrous solvent, Room Temp | 5-Bromo-1H-benzimidazol-4-yl ester |
Interactive Data Table: Hydroxyl Moiety Transformations
| Reaction | Reagent 1 | Reagent 2 | Catalyst/Base | Product Type |
| Etherification | This compound | Methyl Iodide | NaH | Methyl Ether |
| Esterification | This compound | Acetic Anhydride | Pyridine | Acetate Ester |
Modifications and Coupling Reactions at the Bromine Position (e.g., Suzuki Cross-coupling)
The bromine atom at the 5-position serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Suzuki Cross-coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. acs.org It involves the reaction of the bromo-substituted benzimidazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position of the benzimidazole core. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled. For example, Pd(dppf)Cl2 has been shown to be an effective catalyst for the Suzuki coupling of 5-bromoindazoles. acs.org
Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Stille couplings, can also be employed to introduce alkenyl, alkynyl, and organotin moieties, respectively. Furthermore, copper-catalyzed reactions like the Ullmann condensation can be used to form biaryl ether linkages or to couple the bromo-benzimidazole with amines or thiols.
| Coupling Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4, Na2CO3 | 5-Aryl-1H-benzimidazol-4-ol |
| Heck | Alkene | Pd(OAc)2, PPh3 | 5-Alkenyl-1H-benzimidazol-4-ol |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI | 5-Alkynyl-1H-benzimidazol-4-ol |
Interactive Data Table: Suzuki Cross-coupling Reaction Components
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Boronic Acid | Phenylboronic Acid | Nucleophile |
| Palladium Catalyst | Pd(PPh3)4 | Catalyst |
| Base | K2CO3 | Activator |
| Solvent | Toluene/Water | Reaction Medium |
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromo 1h Benzimidazol 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of individual protons and carbon atoms within the 5-Bromo-1H-benzimidazol-4-ol framework.
The chemical shifts in ¹³C NMR spectra are indicative of the electronic environment of each carbon atom. For benzimidazole (B57391) derivatives, the tautomeric equilibrium can influence the number of observed signals. ceon.rs In substituted benzimidazoles, the signals for the carbon atoms in the benzene (B151609) ring are typically found between 110 and 145 ppm, while the C2 carbon of the imidazole (B134444) ring appears further downfield. The presence of substituents like bromine and a hydroxyl group will induce predictable shifts in the carbon signals based on their electron-withdrawing or -donating properties.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~8.0-8.5 | C2: ~150-155 |
| H6 | ~7.2-7.6 | C4: ~140-150 (bearing OH) |
| H7 | ~7.0-7.4 | C5: ~110-120 (bearing Br) |
| NH | ~12.0-13.0 | C6: ~115-125 |
| OH | ~9.0-10.0 | C7: ~105-115 |
| C3a: ~130-140 | ||
| C7a: ~135-145 |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
For benzimidazole derivatives, the N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹. nih.gov The C=N stretching of the imidazole ring is observed around 1620-1650 cm⁻¹, while C-N stretching vibrations are found in the 1200-1350 cm⁻¹ region. The presence of a hydroxyl group will introduce a strong, broad O-H stretching band, typically in the 3200-3600 cm⁻¹ range, which may overlap with the N-H stretch. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretching vibration usually appears in the fingerprint region, below 700 cm⁻¹.
Interactive Table: Expected IR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| N-H Stretch | 3200-3500 | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=N Stretch (Imidazole) | 1620-1650 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |
| C-N Stretch | 1200-1350 | Medium |
| C-O Stretch (Phenolic) | 1150-1250 | Strong |
| C-Br Stretch | 500-700 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule by providing a highly precise measurement of its mass-to-charge ratio (m/z). For this compound (C₇H₅BrN₂O), HRMS would confirm its molecular formula.
The electron impact mass spectra of benzimidazole derivatives often show a prominent molecular ion peak. The fragmentation patterns of these compounds are also characteristic and can provide further structural information. researchgate.netjournalijdr.com The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Exact Mass (⁷⁹Br) | 211.96396 |
| Exact Mass (⁸¹Br) | 213.96191 |
| Expected [M+H]⁺ (⁷⁹Br) | 212.97177 |
| Expected [M+H]⁺ (⁸¹Br) | 214.96972 |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of a suitable single crystal of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Interactive Table: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···N, O-H···N, O-H···O hydrogen bonds |
| Molecular Geometry | Planar benzimidazole core |
| Dihedral Angle (substituents) | Dependent on crystal packing forces |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. utoronto.ca
Benzimidazole and its derivatives typically exhibit absorption bands in the UV region. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λ_max). The hydroxyl group, being an auxochrome, is expected to cause a bathochromic shift in the λ_max of this compound compared to the parent benzimidazole. The electronic transitions are typically of the π → π* type.
Interactive Table: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λ_max (nm) | Type of Transition |
| Ethanol | ~280-300 | π → π |
| Methanol | ~280-300 | π → π |
| Dichloromethane | ~275-295 | π → π* |
Computational and Theoretical Investigations of 5 Bromo 1h Benzimidazol 4 Ol
Nonlinear Optical (NLO) Properties SimulationNLO properties describe how a material interacts with intense electromagnetic fields, which is relevant for applications in optoelectronics.nih.govSimulations would calculate properties like polarizability and hyperpolarizability to assess the potential of 5-Bromo-1H-benzimidazol-4-ol as an NLO material.researchgate.netresearchgate.net
Without specific published data for this compound, any attempt to populate these sections with detailed findings and data tables would be speculative and scientifically unfounded. Further experimental and computational research is required to characterize this specific compound.
Chemical Reactivity and Transformation Studies of 5 Bromo 1h Benzimidazol 4 Ol
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on aryl halides is a fundamental reaction class, though it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to proceed efficiently. In 5-Bromo-1H-benzimidazol-4-ol, the benzene (B151609) ring is substituted with both an electron-donating hydroxyl group and a bromine atom.
The direct displacement of the bromine atom at the 5-position by a nucleophile is generally challenging due to the electron-rich nature of the benzimidazole (B57391) ring system. However, in related halogenated imidazole (B134444) structures, particularly those activated with additional electron-withdrawing groups like a nitro group, the displacement of a 5-bromo substituent has been observed. Mechanistic pathways involving nucleophilic substitution have also been proposed as part of copper-catalyzed reaction cycles, where the metal center facilitates the displacement. nih.govresearchgate.net For this compound, such reactions would likely require harsh conditions or metal catalysis to overcome the activation barrier.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents: the hydroxyl group, the bromine atom, and the fused imidazole ring. wikipedia.orgbyjus.com
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl at C4 strongly directs incoming electrophiles to its ortho and para positions. The para position (C7) is sterically accessible. The ortho position (C5) is already occupied by bromine.
Bromine Atom (-Br): Bromine is a deactivating group but is also an ortho, para-director. It directs to the C6 position (ortho) and the C4 position (para, occupied by -OH).
Considering these combined influences, the most probable site for electrophilic attack is the C7 position, which is para to the strongly activating hydroxyl group and meta to the deactivating bromine atom. The C6 position is ortho to both the bromine and the imidazole part of the ring, making it a less likely but possible site for substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). youtube.commasterorganicchemistry.com
Intermolecular and Intramolecular Cyclization Reactions
The functional groups present in this compound make it a suitable substrate for constructing novel polycyclic heterocyclic systems through cyclization reactions. The N-H of the imidazole ring and the adjacent hydroxyl group can participate in condensation and cyclization reactions with appropriate bifunctional reagents.
For instance, derivatives of the hydroxyl and amino groups can be designed to undergo intramolecular cyclization. Palladium-catalyzed intramolecular reactions are a powerful tool for forming new rings, and a derivative of this compound could be tailored for such a transformation to create fused benzimidazole analogues. bohrium.com Furthermore, the benzimidazole scaffold itself is often synthesized via a cyclization step, typically from an o-phenylenediamine (B120857) precursor. researchgate.netchemicalbook.com This inherent reactivity can be extended by modifying the existing functional groups to build additional rings, leading to complex structures like benzimidazole–thiazinone or quinolin-fused benzimidazole systems. mdpi.com
Palladium- and Copper-Catalyzed Cross-Coupling Reactions at the Bromine Site
The bromine atom at the C5 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are among the most powerful methods for C-C, C-N, and C-O bond formation. acs.org
Palladium-Catalyzed Reactions: Palladium catalysts are highly efficient for coupling aryl bromides with a wide array of partners. youtube.com
Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond. This has been shown to be effective for unprotected bromoimidazoles, providing a route to various amino-benzimidazole derivatives. nih.govsemanticscholar.org
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Stille Coupling: Reaction with organostannanes.
These reactions typically employ a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos, tBuBrettPhos) in the presence of a base. bohrium.comnih.gov The choice of ligand is often critical for achieving high yields, especially with heterocyclic substrates that can coordinate to the metal center. nih.gov
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide a classic and often cost-effective alternative for forming C-N, C-O, and C-S bonds. acs.org Modern protocols have expanded the scope and improved the efficiency of these transformations. Copper-catalyzed C-N cross-coupling is particularly relevant for synthesizing N-arylated benzimidazoles from bromo precursors. nih.govresearchgate.net These reactions often proceed under milder conditions than traditional Ullmann reactions and show good functional group tolerance. nih.govrsc.org
| Reaction Type | Catalyst System | Coupling Partner | Bond Formed | Typical Conditions |
|---|---|---|---|---|
| Suzuki Coupling | Pd(0) or Pd(II) + Ligand | Ar-B(OH)₂ | C-C | Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) |
| Buchwald-Hartwig | Pd Precatalyst + Ligand (e.g., tBuBrettPhos) | R₂NH | C-N | Base (e.g., NaOt-Bu), Solvent (e.g., Dioxane) |
| Ullmann-type Amination | Cu(I) or Cu(II) salt | R₂NH | C-N | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Terminal Alkyne | C-C (sp) | Base (e.g., Et₃N), Solvent (e.g., THF) |
Reactions of the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)
The phenolic hydroxyl group at the C4 position is a key site for functionalization, exhibiting reactivity typical of phenols.
Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a base (e.g., NaH, K₂CO₃) to form a phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This modification can alter the solubility and electronic properties of the molecule.
Esterification: Acylation of the hydroxyl group to form an ester can be achieved using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine), or through Fischer esterification with a carboxylic acid under acidic catalysis.
Oxidation: Phenols can be susceptible to oxidation. Under controlled conditions, it may be possible to oxidize the 4-hydroxybenzimidazole moiety to a quinone-like structure, which are often electrochemically active and can participate in various biological processes.
Exploration of Novel Heterocyclic Hybrids
The benzimidazole nucleus is a cornerstone in the design of hybrid molecules, where two or more distinct pharmacophoric scaffolds are combined to create a single molecule with potentially synergistic or multi-target activity. nih.goveurekaselect.com this compound is an ideal starting point for creating such hybrids due to its multiple, orthogonally reactive functional groups.
The cross-coupling reactions described in section 5.4 are particularly powerful for this purpose. The bromine atom can be replaced with other heterocyclic rings (e.g., triazoles, quinolines, pyrimidines) via Suzuki or Stille coupling. nih.gov Similarly, Buchwald-Hartwig or Ullmann coupling can be used to link the benzimidazole core to other nitrogen-containing heterocycles. nih.govnih.gov The hydroxyl and imidazole N-H groups provide additional sites for linking to other molecular fragments through ether, ester, or alkyl linkages. This strategy has been successfully employed to synthesize novel benzimidazole-based hybrids with a wide range of biological activities. nih.gov
Exploration of Pre Clinical Biological Activities and Mechanistic Insights of 5 Bromo 1h Benzimidazol 4 Ol Derivatives
Antimicrobial Activity (Antibacterial, Antifungal)
Bromo-substituted benzimidazole (B57391) derivatives have been a subject of significant research for their potential as antimicrobial agents. wjbphs.comresearchgate.net The presence of the halogen is often associated with enhanced lipophilicity and electronic effects that can improve cell membrane penetration and interaction with microbial targets. ekb.eg
In Vitro Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of brominated benzimidazoles have demonstrated notable efficacy against various Gram-positive and Gram-negative bacteria. Studies have evaluated these compounds against clinically relevant strains such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli.
For instance, a series of 1,3,4-oxadiazole-bearing 1H-benzimidazole derivatives were synthesized and tested for their antibacterial properties. Specific derivatives showed significant activity against both E. coli and S. aureus. Another study focused on 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles found that a derivative with a 5-bromo-6-chloro substitution on the benzimidazole ring (compound 6d) was particularly potent against S. aureus, exhibiting a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which was twice as effective as the reference drug ciprofloxacin. scirp.org Furthermore, research into 5-halogenomethylsulfonyl-benzimidazole derivatives revealed that compounds with a trifluoromethyl-substituent at the C-2 position displayed significant antibacterial activity, with MIC values ranging from 12.5 to 25 μg/mL against methicillin-resistant S. aureus (MRSA) strains. researchgate.net
In Vitro Antibacterial Activity of Bromo-Benzimidazole Derivatives
| Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| 2-[(5-Bromo-6-chloro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | Staphylococcus aureus | 4 |
| 5-Halogenomethylsulfonyl-benzimidazoles | Methicillin-resistant S. aureus (MRSA) | 12.5 - 25 |
| 1,3,4-Oxadiazole bearing 1H-benzimidazoles | Escherichia coli | Active (Specific MICs vary by derivative) |
| Staphylococcus aureus | Active (Specific MICs vary by derivative) |
In Vitro Efficacy against Fungal Strains (e.g., Candida albicans)
The antifungal potential of brominated benzimidazole derivatives is well-documented, particularly against opportunistic pathogens like Candida albicans. semanticscholar.orgtandfonline.com N-phenacyldibromobenzimidazoles, for example, have shown excellent activity against C. albicans. nih.gov Specifically, a 4,6-dibromo N-phenacylbenzimidazole derivative demonstrated a 100% inhibition of a clinical isolate of C. albicans and an IC50 value of 8 µg/mL. nih.gov The mechanism of these derivatives involves causing irreversible damage to the fungal cell membrane. nih.gov Other studies have reported that certain novel benzimidazole derivatives exhibit potent antifungal activity against C. albicans, with MIC values as low as 12.5 µg/mL, comparable to commercially available fungicides. semanticscholar.org
In Vitro Antifungal Activity of Bromo-Benzimidazole Derivatives
| Derivative Class | Fungal Strain | Activity (MIC / IC50 in µg/mL) |
|---|---|---|
| N-phenacyldibromobenzimidazoles | Candida albicans | 8 (IC50) |
| Novel 1-substituted benzimidazoles | Candida albicans | 12.5 (MIC) |
| 5-(bromo)-styryl-2-benzimidazoles | Candida albicans | Active (Specific MICs vary by derivative) |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
Structure-activity relationship (SAR) studies provide crucial insights into how chemical modifications of the benzimidazole scaffold influence antimicrobial activity. For antifungal potency, the position of the bromine substituent is critical. For example, within N-phenacyldibromobenzimidazoles, derivatives with a 4,6-dibromo substitution pattern are more active against C. albicans than their 5,6-dibromo counterparts. nih.gov
Generally, the presence of electron-withdrawing groups, such as halogens, on the benzene (B151609) ring of the benzimidazole structure is favorable for antifungal activity. tandfonline.com This is further supported by findings that a bromo substituent on a phenyl ring attached to the core structure can enhance antifungal effects. nih.gov The lipophilicity conferred by the halogen atom is believed to facilitate the molecule's transport across the microbial cell membrane, leading to increased efficacy. ekb.eg
Anticancer Activity: In Vitro Mechanistic Studies
Benzimidazole derivatives, including brominated analogues, are recognized for their potential as anticancer agents, acting through diverse mechanisms such as inducing apoptosis and inhibiting key cellular pathways involved in cancer progression. researchgate.net
Molecular Targets and Pathways
The anticancer effects of brominated benzimidazole derivatives are often attributed to their ability to inhibit specific protein kinases that are crucial for the survival and proliferation of cancer cells. Key molecular targets that have been identified include:
Protein Kinase CK2 and PIM-1 Kinase: Polybrominated benzimidazoles, particularly derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), have been identified as potent inhibitors of CK2 and PIM-1 kinases. nih.govnih.gov Both kinases are involved in cell growth, proliferation, and the suppression of apoptosis; their inhibition is a valuable strategy in cancer therapy. nih.gov
Epidermal Growth Factor Receptor (EGFR) and BRAFV600E: Certain benzimidazole-based derivatives have been developed as dual inhibitors of EGFR and the BRAFV600E mutant kinase. mdpi.comresearchgate.net These targets are critical components of signaling pathways that drive the growth of many cancers.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some benzimidazole-oxadiazole hybrids have shown potent inhibitory effects against VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. nih.gov
Epigenetic Targets: Tetrabrominated benzimidazole derivatives like 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) have been investigated as inhibitors of epigenetic targets, such as histone deacetylases (HDACs), which play a role in regulating gene expression in cancer cells. rsc.org
Inhibition of these targets disrupts critical cellular processes, leading to cell cycle arrest, suppression of proliferation, and induction of programmed cell death (apoptosis). researchgate.netmdpi.com
Cell Line Based Investigations (e.g., Apoptosis Induction, Cell Proliferation Inhibition)
The in vitro anticancer activity of bromo-benzimidazole derivatives has been extensively evaluated in a variety of human cancer cell lines. These studies typically use assays like the MTT assay to measure cytotoxicity (cell proliferation inhibition) and flow cytometry to quantify apoptosis.
Derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have demonstrated significant pro-apoptotic activity in acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7, MDA-MB-231) cell lines. nih.govnih.gov Treatment with these compounds leads to classic signs of apoptosis, including disruption of the mitochondrial membrane potential and activation of caspase-3. nih.govnih.gov One such derivative exhibited strong pro-apoptotic effects in CCRF-CEM cells by specifically triggering the mitochondrial apoptotic pathway. researchgate.net
Other studies have screened novel benzimidazole derivatives against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). mdpi.comjcchems.com Certain compounds showed remarkable and selective antiproliferative activity, with GI50 (50% growth inhibition) values in the low micromolar range. ekb.egresearchgate.net For example, morpholine-benzimidazole-oxadiazole derivatives have shown high cytotoxic activity against the HT-29 human colon cancer cell line, with IC50 values as low as 3.103 µM. nih.gov Mechanistic studies confirmed that these compounds induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases while decreasing the level of the anti-apoptotic protein Bcl2. mdpi.com
In Vitro Anticancer Activity of Bromo-Benzimidazole Derivatives
| Derivative Class | Cancer Cell Line | Activity (IC50 / GI50) | Observed Effect |
|---|---|---|---|
| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) Derivatives | CCRF-CEM (Leukemia) | Potent | Apoptosis induction, Caspase-3 activation |
| MCF-7 (Breast Cancer) | Potent | Apoptosis induction | |
| Morpholine-benzimidazole-oxadiazole Hybrids | HT-29 (Colon Cancer) | 3.103 µM (IC50) | Cytotoxicity, VEGFR-2 inhibition |
| Benzimidazole/1,3,4-oxadiazole Hybrids | HCT15 (Colon Cancer) | 0.8 - 22 µmol/L (GI50) | Cytotoxicity |
| Benzimidazole-based Schiff bases | Leukemia Subpanel (NCI-60) | Selective Activity | Apoptosis induction (↑Bax, ↓Bcl2) |
Antioxidant Properties: In Vitro Evaluation
The antioxidant potential of benzimidazole derivatives, including those with bromo substitutions, has been a subject of scientific investigation. In vitro studies are crucial for determining the intrinsic ability of these compounds to counteract oxidative stress, often by evaluating their impact on processes like lipid peroxidation (LPO). LPO is a key process mediated by free radicals that can cause significant damage to cell membranes. nih.gov
One study investigated the in vitro antioxidant properties of a series of 2-(substituted-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives by assessing their ability to inhibit LPO in rat liver microsomes. The results indicated that the majority of the synthesized compounds exhibited LPO inhibitory activity. Notably, the derivative featuring a p-bromophenyl substituent at the second position of the benzimidazole ring was the most potent among the tested compounds, demonstrating a 57% inhibition of LPO levels at a concentration of 10⁻³ M. nih.gov This was comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition at the same concentration. nih.gov Other derivatives with different substitutions showed moderate inhibitory activity, ranging from 31-45%. nih.gov
The findings suggest that the presence and position of substituents on the phenyl ring of the benzimidazole scaffold significantly influence the antioxidant capacity.
Table 1: In Vitro Lipid Peroxidation (LPO) Inhibitory Activity of Selected 2-(Substituted-Phenyl)-1H-Benzimidazole Derivatives
| Compound | Substituent at Position 2 of Benzimidazole Ring | LPO Inhibition (%) at 10⁻³ M |
|---|---|---|
| 3 | p-bromophenyl | 57 |
| 2 | o-chlorophenyl | 31 |
| 4 | p-chlorophenyl | 45 |
| 5 | p-fluorophenyl | 40 |
| 9 | p-methylphenyl | 33 |
| 12 | p-methoxyphenyl | 40 |
| BHT (Standard) | - | 65 |
Corrosion Inhibition Studies
Benzimidazole derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. nih.gov Their molecular structure, which includes nitrogen heteroatoms and aromatic rings, facilitates their adsorption onto metal surfaces, forming a protective barrier against corrosive agents. nih.govresearchgate.net
A specific derivative, 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one (BTB), was synthesized and evaluated as a corrosion inhibitor for N80 carbon steel in a 1 M HCl medium. Electrochemical studies revealed a remarkable corrosion inhibition efficiency exceeding 95% at 298 K in the presence of 10⁻³ M of BTB. researchgate.net The efficiency was found to increase with the concentration of the inhibitor. researchgate.net This high level of protection underscores the potential of bromo-substituted benzimidazole derivatives in industrial applications where metal preservation is critical. researchgate.net
The protective action of benzimidazole inhibitors is predicated on their adsorption onto the metal surface, a process that can be described by various adsorption isotherms. researchgate.netdergipark.org.tr For 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one (BTB), studies have shown that its adsorption on N80 steel surfaces conforms to the Langmuir adsorption isotherm. researchgate.net The Langmuir model assumes the formation of a uniform monolayer of the inhibitor molecules on the metal surface, effectively isolating it from the corrosive environment. researchgate.netscispace.com
The mechanism of adsorption can be further elucidated by thermodynamic parameters, such as the free energy of adsorption (ΔG°ads). The calculated ΔG°ads for BTB was -41.19 kJ/mol. researchgate.net This value indicates a strong interaction between the inhibitor and the metal surface. Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption, which involves the formation of coordinate or covalent bonds between the inhibitor and the metal. mdpi.com Therefore, the strong negative value for the bromo-derivative suggests a chemisorption process, where the inhibitor chemically bonds to the steel surface to form a stable, protective layer. researchgate.net
Electrochemical techniques are essential for characterizing the mechanism of corrosion inhibition. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to understand the inhibitor's effect on the anodic and cathodic reactions of the corrosion process. ull.esdntb.gov.ua
For 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one (BTB), potentiodynamic polarization curves indicated that it functions as a mixed-type inhibitor. researchgate.net A mixed-type inhibitor is one that reduces the rate of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.govimist.ma Furthermore, EIS studies characterized the inhibition process, revealing that it operates through a charge transfer mechanism. researchgate.net The presence of the inhibitor increases the charge transfer resistance at the metal-solution interface, thereby slowing down the corrosion rate. researchgate.net
Table 2: Electrochemical Data for 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one (BTB) as a Corrosion Inhibitor for N80 Steel in 1 M HCl
| Parameter | Value / Observation | Source |
|---|---|---|
| Inhibition Efficiency (η%) | >95% at 10⁻³ M and 298 K | researchgate.net |
| Inhibitor Type | Mixed-type | researchgate.net |
| Adsorption Isotherm | Langmuir | researchgate.net |
| Free Energy of Adsorption (ΔG°ads) | -41.19 kJ/mol | researchgate.net |
| Inhibition Mechanism | Chemisorption, Charge Transfer | researchgate.net |
Enzyme Inhibition Studies (Mechanistic)
Beyond their antioxidant and anti-corrosion properties, benzimidazole derivatives have been evaluated for their ability to inhibit various enzymes. Mechanistic studies in this area can reveal specific molecular interactions and pathways affected by these compounds.
The in vitro effects of the previously mentioned series of 2-(substituted-phenyl)-1H-benzimidazole derivatives were tested on rat liver microsomal ethoxyresorufin O-deethylase (EROD) activity. nih.gov EROD activity is a common marker for the function of cytochrome P450 enzymes, particularly CYP1A isoforms, which are involved in the metabolism of a wide range of substances. nih.gov
The results showed that none of the tested benzimidazole derivatives had a significant inhibitory effect on EROD activity. At a concentration of 10⁻³ M, almost all compounds displayed only slight inhibition, ranging from 2% to 20%. nih.gov For comparison, the standard inhibitor caffeine (B1668208) demonstrated 85% inhibition under the same conditions. nih.gov This suggests that this particular class of benzimidazole derivatives are weak inhibitors of the CYP1A-mediated EROD activity.
Table 3: In Vitro Inhibitory Effect of Selected 2-(Substituted-Phenyl)-1H-Benzimidazole Derivatives on EROD Activity
| Compound | Substituent at Position 2 of Benzimidazole Ring | EROD Inhibition (%) at 10⁻³ M |
|---|---|---|
| 2 | o-chlorophenyl | 20 |
| 3 | p-bromophenyl | 10 |
| 4 | p-chlorophenyl | 13 |
| 5 | p-fluorophenyl | 10 |
| 9 | p-methylphenyl | 15 |
| 12 | p-methoxyphenyl | 10 |
| Caffeine (Standard) | - | 85 |
Future Research Directions and Potential Applications of 5 Bromo 1h Benzimidazol 4 Ol
Development of Advanced and Sustainable Synthetic Strategies
Currently, there are no published methods specifically for the synthesis of 5-Bromo-1H-benzimidazol-4-ol. However, the synthesis of related benzimidazole (B57391) derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes. Green chemistry approaches are increasingly being adopted for the synthesis of benzimidazoles, utilizing methods such as microwave-assisted synthesis and the use of eco-friendly solvents to minimize environmental impact. Future research into this compound would need to focus on developing efficient and sustainable methods for its production, which would be the first step towards enabling further studies of its properties and potential applications.
Further Elucidation of Mechanistic Pathways for Biological Activities
The biological activities of this compound have not yet been reported. The broader class of benzimidazoles is known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. These effects are often attributed to the ability of the benzimidazole scaffold to interact with various biological targets, such as enzymes and proteins. Future research on this compound would involve screening for potential biological activities and, if any are identified, elucidating the specific molecular mechanisms through which it exerts these effects. This would involve detailed structure-activity relationship (SAR) studies to understand how the bromine and hydroxyl substituents influence its biological profile.
Integration into Materials Science and Optoelectronics
The potential applications of this compound in materials science and optoelectronics remain unexplored. Benzimidazole derivatives, in general, are of interest in these fields due to their unique electronic and photophysical properties. They have been investigated for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The introduction of a bromine atom and a hydroxyl group to the benzimidazole core could significantly alter its electronic properties, potentially leading to new materials with interesting optical and electronic characteristics. Future research would focus on synthesizing and characterizing the material properties of this compound and its derivatives to assess their suitability for these advanced applications.
Exploration of this compound as a Synthetic Intermediate for Complex Molecules
Given its functional groups, this compound could serve as a valuable synthetic intermediate for the construction of more complex molecules. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of various substituents, while the hydroxyl and imidazole (B134444) functionalities offer sites for further chemical transformations. The development of synthetic routes to this compound would open up avenues for its use as a building block in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Bromo-1H-benzimidazol-4-ol, and how do they influence experimental design?
- Answer: The compound’s melting point (mp) and molecular weight are critical for solubility studies and reaction optimization. For instance, analogs like 5-Bromo-1,2-benzisoxazol-3-ylamine (mp 72–74°C) and 5-Bromo-2,1,3-benzoxadiazole (mp 130–131°C) suggest similar brominated benzimidazoles require controlled temperature conditions during synthesis . Solubility in polar solvents (e.g., DMSO, ethanol) must be empirically tested due to limited public data, with purity (≥97%) affecting reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- NMR (¹H/¹³C): Identifies substituent positions and confirms bromine integration.
- X-ray crystallography: Resolves crystal packing and torsion angles, as demonstrated for structurally related 4-Bromo-2-(5-bromothiophen-2-yl)-benzimidazole derivatives .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., C₇H₅BrN₂O, ~197.03 g/mol) and isotopic patterns .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Answer: Use factorial design to test variables:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 70–130°C | Higher temps favor cyclization but risk decomposition |
| Solvent | DMF vs. THF | Polar aprotic solvents improve intermediate stability |
| Catalyst | Pd vs. Cu | Pd reduces bromine displacement side reactions |
| Refer to analogous benzimidazole syntheses for reaction time optimization (typically 12–24 hrs) . |
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Answer:
- DFT calculations: Model transition states for Suzuki-Miyaura couplings, focusing on bromine’s electrophilicity .
- Molecular docking: Predict interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina, leveraging data from benzimidazole-based inhibitors .
- Machine learning: Train models on existing benzimidazole reaction databases to forecast optimal catalysts (e.g., Pd(PPh₃)₄) .
Q. How can conflicting data on the biological activity of brominated benzimidazoles be resolved?
- Answer:
- Comparative analysis: Contrast IC₅₀ values across assays (e.g., enzyme vs. cell-based) to identify assay-specific artifacts .
- Metabolite profiling: Use LC-MS to detect off-target interactions, as seen in studies of 5-Bromo-2-(2,5-dichlorophenyl)-triazol-4-amine .
- Theoretical alignment: Validate experimental results against QSAR models to reconcile discrepancies in receptor binding .
Q. What strategies mitigate bromine displacement during functionalization of this compound?
- Answer:
- Protecting groups: Temporarily shield the hydroxyl group (e.g., TBS protection) to prevent nucleophilic attack at C-5 .
- Low-temperature Pd catalysis: Reduces undesired dehalogenation, as shown for 5-Bromo-3-(4-fluorophenyl)-1H-indazole .
- In situ monitoring: Use Raman spectroscopy to detect intermediate bromine loss and adjust reaction parameters dynamically .
Methodological Guidance
Q. How should researchers design experiments to explore the compound’s potential as a kinase inhibitor?
- Answer:
- Step 1: Perform virtual screening against kinase libraries (e.g., PDB) to prioritize targets .
- Step 2: Use SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
- Step 3: Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Q. What protocols ensure reproducibility in scaling up this compound synthesis?
- Answer:
- Process control: Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) .
- Quality metrics: Track purity (HPLC ≥98%), residual solvents (GC-MS), and particle size distribution (if crystalline) .
- DoE (Design of Experiments): Optimize batch reactors using response surface methodology to balance yield and cost .
Data Management & Validation
Q. How can researchers address contradictions in spectroscopic data for brominated benzimidazoles?
- Answer:
- Multi-lab validation: Collaborate with independent labs to cross-verify NMR/X-ray data .
- Reference standards: Use commercially available analogs (e.g., 5-Bromo-6-fluoro-1H-benzo[d]imidazole) as internal controls .
- Open-data platforms: Share raw spectra via repositories like Zenodo to enable peer scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
